One area of research focuses on the ability of MK-0429 to hinder angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to grow and metastasize. Studies have shown that MK-0429 can suppress the formation of new blood vessels in laboratory models, potentially limiting tumor growth [1].
Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma 1:
Another area of research explores the potential of MK-0429 to target melanoma metastasis, the process by which melanoma cancer cells spread to other parts of the body. Studies in mice have shown that MK-0429 can reduce the number of melanoma colonies in the lungs, suggesting its potential to prevent the spread of this aggressive cancer [2].
Orally active αvβ3 integrin inhibitor MK‑0429 reduces melanoma metastasis 2:
Health Hazard